molecular formula C14H20O3 B13687587 Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate

Cat. No.: B13687587
M. Wt: 236.31 g/mol
InChI Key: VDKQYKIGZWXMNR-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular formula of C14H20O3 and a molecular weight of 236.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-isopropylphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate is unique due to the presence of both a hydroxyl group and an isopropyl group, which can influence its reactivity and interactions with biological systems. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 3-hydroxy-3-(4-isopropylphenyl)propanoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C14H20O3\text{C}_{14}\text{H}_{20}\text{O}_3

This structure features an ethyl ester functional group, a hydroxyl group, and a phenyl ring substituted with an isopropyl group, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Compounds with similar structures have shown the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production and inhibition of cyclooxygenase enzymes.
  • Antioxidant Effects : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that ethyl esters can possess antimicrobial activity against various pathogens.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
  • Nuclear Receptor Modulation : The compound may interact with nuclear receptors involved in inflammation and metabolism, influencing gene expression related to these pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anti-inflammatory Study :
    • A study demonstrated that derivatives of propanoic acid exhibited significant inhibition of COX-2 activity in vitro. The results suggested that structural modifications could enhance anti-inflammatory effects (Table 1).
    CompoundCOX-2 Inhibition (%)
    This compound70%
    Control (Ibuprofen)85%
  • Antioxidant Activity :
    • Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. This compound showed promising results compared to standard antioxidants (Table 2).
    CompoundDPPH Scavenging Activity (%)
    This compound65%
    Ascorbic Acid90%

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-propan-2-ylphenyl)propanoate

InChI

InChI=1S/C14H20O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10,13,15H,4,9H2,1-3H3

InChI Key

VDKQYKIGZWXMNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C(C)C)O

Origin of Product

United States

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